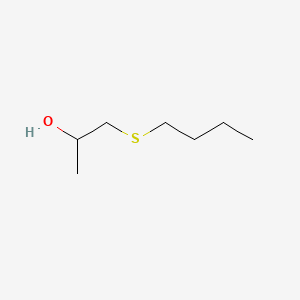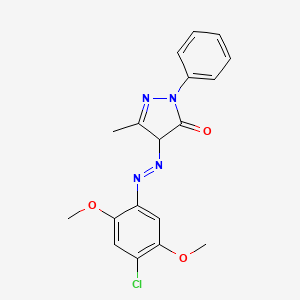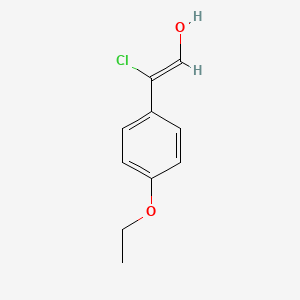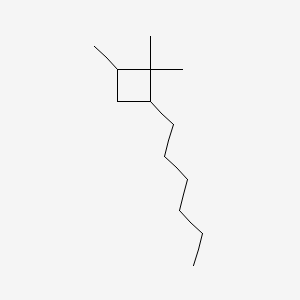
2-Hexyl-1,1,4-trimethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-1,1,4-trimethylcyclobutane is an organic compound with the molecular formula C13H26. It is a cycloalkane derivative characterized by a cyclobutane ring substituted with hexyl and trimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,1,4-trimethylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexyl-substituted alkenes with trimethyl-substituted cyclobutanes in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-1,1,4-trimethylcyclobutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring, altering its chemical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the compound
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can produce halogenated derivatives .
Scientific Research Applications
2-Hexyl-1,1,4-trimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactions and mechanisms.
Biology: Research into its biological activity and potential as a bioactive molecule is ongoing.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hexyl-1,1,4-trimethylcyclobutane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
- 2-Hexyl-1,1,3-trimethylcyclobutane
- 2-Hexyl-1,1,4-trimethylcyclopentane
- 2-Hexyl-1,1,4-trimethylcyclohexane
Comparison: Compared to these similar compounds, 2-Hexyl-1,1,4-trimethylcyclobutane exhibits unique structural features and reactivity. Its specific substitution pattern on the cyclobutane ring imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
49622-19-7 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
2-hexyl-1,1,4-trimethylcyclobutane |
InChI |
InChI=1S/C13H26/c1-5-6-7-8-9-12-10-11(2)13(12,3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
QBXWLDWHEDTEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


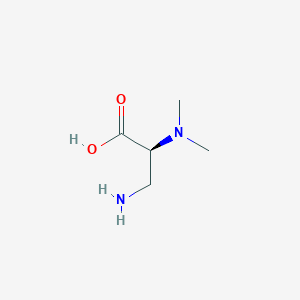
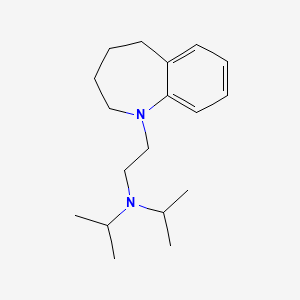

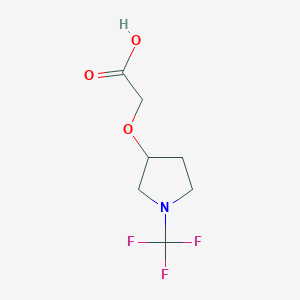
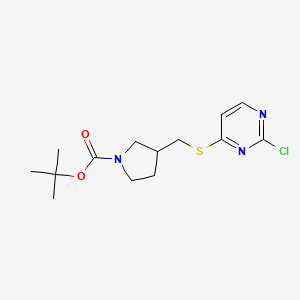
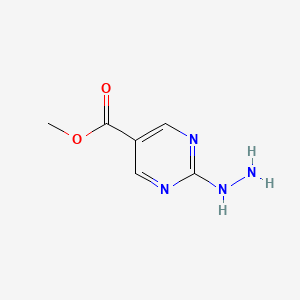
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
